Cas no 750514-83-1 (2-Pyrrolidinecarboxamide, N-ethyl-)

2-Pyrrolidinecarboxamide, N-ethyl- 化学的及び物理的性質
名前と識別子
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- 2-Pyrrolidinecarboxamide, N-ethyl-
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- インチ: 1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)
- InChIKey: KACAMSDOZKVKNP-UHFFFAOYSA-N
- SMILES: N1CCCC1C(NCC)=O
計算された属性
- 精确分子量: 142.110613074g/mol
- 同位素质量: 142.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 125
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 41.1Ų
2-Pyrrolidinecarboxamide, N-ethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64374-5.0g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 5.0g |
$991.0 | 2025-03-15 | |
Enamine | EN300-64374-2.5g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 2.5g |
$669.0 | 2025-03-15 | |
Enamine | EN300-64374-0.1g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 0.1g |
$301.0 | 2025-03-15 | |
Enamine | EN300-64374-1.0g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 1.0g |
$342.0 | 2025-03-15 | |
Enamine | EN300-64374-10.0g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 10.0g |
$1471.0 | 2025-03-15 | |
Ambeed | A1115974-1g |
N-Ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95% | 1g |
$322.0 | 2024-04-17 | |
Enamine | EN300-64374-0.5g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 0.5g |
$328.0 | 2025-03-15 | |
Enamine | EN300-64374-0.25g |
N-ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95.0% | 0.25g |
$315.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741997-1g |
n-Ethylpyrrolidine-2-carboxamide |
750514-83-1 | 98% | 1g |
¥2704.00 | 2024-07-28 | |
A2B Chem LLC | AV57904-5g |
N-Ethylpyrrolidine-2-carboxamide |
750514-83-1 | 95% | 5g |
$1316.00 | 2024-04-19 |
2-Pyrrolidinecarboxamide, N-ethyl- 関連文献
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1. Polypeptides. Part 15. Synthesis and biological activity of α-aza-analogues of luliberin modified in positions 6 and 10Anand S. Dutta,Barrington J. A. Furr,Michael B. Giles J. Chem. Soc. Perkin Trans. 1 1979 379
2-Pyrrolidinecarboxamide, N-ethyl-に関する追加情報
Comprehensive Overview of 2-Pyrrolidinecarboxamide, N-ethyl- (CAS No. 750514-83-1): Properties, Applications, and Industry Insights
The compound 2-Pyrrolidinecarboxamide, N-ethyl- (CAS No. 750514-83-1) is a specialized organic molecule gaining attention in pharmaceutical and chemical research. With its unique pyrrolidine backbone and N-ethyl substitution, this carboxamide derivative exhibits versatile properties suitable for drug discovery and material science. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in neurological and metabolic disorder treatments.
Recent trends show growing interest in 2-Pyrrolidinecarboxamide derivatives due to their balanced lipophilicity and hydrogen-bonding capacity—critical factors in modern medicinal chemistry. The N-ethyl modification enhances metabolic stability compared to unsubstituted analogs, addressing a common challenge in small-molecule drug development. Analytical studies confirm its stability under physiological pH ranges (6.0-8.0), making it valuable for formulation science applications.
From a synthetic perspective, 750514-83-1 serves as a key intermediate in multicomponent reactions. Its pyrrolidine ring participates in [3+2] cycloadditions, while the carboxamide group enables peptide coupling strategies. Industry reports highlight its use in creating kinase inhibitors and GPCR modulators, with several patent applications filed in 2022-2023 incorporating this scaffold. The compound's molecular weight (142.20 g/mol) and LogP (~0.8) position it favorably within Lipinski's rule of five parameters.
Quality control protocols for N-ethyl-2-pyrrolidinecarboxamide typically involve HPLC (≥98% purity) and GC-MS characterization. Advanced users frequently search for "2-Pyrrolidinecarboxamide solubility data" and "N-ethyl substitution effects on bioavailability," reflecting practical application needs. The compound shows good solubility in polar aprotic solvents (DMSO, DMF) and moderate water solubility (∼15 mg/mL at 25°C), facilitating biological testing.
Environmental and safety assessments indicate 750514-83-1 has low ecotoxicity (OECD 301D ready biodegradability <10%). This aligns with growing demand for green chemistry intermediates. Current research explores its potential in biodegradable polymers as a hydrogen-bond donor, with preliminary results showing improved material flexibility without compromising tensile strength.
The commercial landscape reveals steady demand for 2-Pyrrolidinecarboxamide, N-ethyl-, with major suppliers offering custom synthesis and bulk quantities (1kg-100kg). Pricing trends correlate with pharmaceutical R&D cycles, typically peaking during Q1-Q2. Analytical certificates commonly include 1H/13C NMR, FTIR, and elemental analysis data—key quality indicators searched by procurement specialists.
Emerging applications include its use as a chiral auxiliary in asymmetric synthesis and as a ligand precursor in transition metal catalysis. Recent publications (2023) demonstrate its effectiveness in nickel-catalyzed C-N coupling reactions, achieving >90% enantiomeric excess in certain substrates. These developments address industry needs for stereoselective synthesis methods.
Storage recommendations for CAS 750514-83-1 specify airtight containers under inert gas at 2-8°C, with monitored humidity control. Stability studies indicate 24-month shelf life when protected from light—a critical consideration for users searching "long-term storage of heterocyclic carboxamides." Technical bulletins emphasize compatibility with common pharmaceutical excipients like lactose and microcrystalline cellulose.
Future research directions may explore 2-Pyrrolidinecarboxamide derivatives in RNA-targeting therapeutics, leveraging their dual hydrogen-bonding capacity. Computational chemistry studies suggest potential binding motifs with ribonucleoprotein complexes, though experimental validation remains ongoing. This aligns with the broader industry shift toward targeted molecular therapies.
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